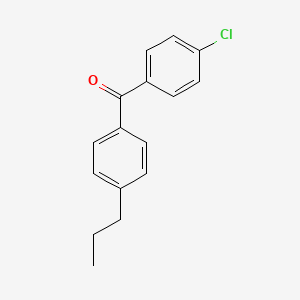

4-Chloro-4'-n-propylbenzophenone

Vue d'ensemble

Description

4-Chloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15ClO and a molecular weight of 258.75 g/mol . It is a derivative of benzophenone, where one phenyl ring is substituted with a chlorine atom at the para position and the other phenyl ring is substituted with a propyl group at the para position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-4’-n-propylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of n-propylbenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{C}_3\text{H}_7 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{Cl}-\text{C(O)}-\text{C}_6\text{H}_4\text{C}_3\text{H}_7 ]

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The chlorine and propyl groups on the benzene rings can participate in further substitution reactions.

Oxidation: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

Oxidation: Formation of 4-chloro-4’-carboxybenzophenone.

Reduction: Formation of 4-chloro-4’-n-propylbenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Photophysical Properties

Spectroscopic Behavior

The compound exhibits significant photophysical properties, particularly in UV-visible spectroscopy. Studies have shown that 4-chloro-4'-n-propylbenzophenone undergoes distinct electronic transitions when dissolved in different solvents. For instance, absorption and emission spectra reveal that the n-pi* transitions are blue-shifted in polar solvents like ethanol compared to non-polar solvents such as methylcyclohexane (MCH). This shift is attributed to hydrogen bonding interactions that stabilize the ground state of the molecule .

Case Study: Solvent Effects on Spectroscopy

In a detailed study conducted at Oregon State University, the compound's behavior was analyzed under varying solvent conditions. The research highlighted that the pi-pi* transitions were red-shifted in ethanol relative to MCH, indicating stabilization effects in the excited state. These findings suggest that this compound can serve as an effective photosensitizer due to its ability to absorb UV light and facilitate energy transfer processes .

Potential Applications

1. Photosensitizers and Photoinitiators

Due to its strong UV absorption characteristics, this compound has potential applications as a photosensitizer or photoinitiator in polymerization processes. These compounds are crucial in industries such as coatings, adhesives, and 3D printing where UV light is used to initiate chemical reactions.

2. Photochemical Reactions

The compound's ability to generate reactive species upon UV irradiation opens avenues for its use in photochemical synthesis . For example, benzophenone derivatives are known to undergo photoreduction reactions that yield valuable intermediates like benzopinacol. This property could be harnessed in synthetic organic chemistry for creating complex molecules .

Comparative Analysis of Related Compounds

To better understand the position of this compound within its chemical family, a comparative analysis with similar benzophenone derivatives can be beneficial:

| Compound Name | Chemical Formula | Photophysical Properties | Current Applications |

|---|---|---|---|

| This compound | C16H15ClO | Strong UV absorption; n-pi* shifts | None reported |

| 4-Chlorobenzophenone | C13H9ClO | Moderate UV absorption | Used in organic synthesis |

| 4-Methylbenzophenone | C14H12O | Strong UV absorption | Used as a photoinitiator |

Mécanisme D'action

The mechanism of action of 4-Chloro-4’-n-propylbenzophenone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and propyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-4’-methylbenzophenone

- 4-Chloro-4’-ethylbenzophenone

- 4-Chloro-4’-butylbenzophenone

Uniqueness

4-Chloro-4’-n-propylbenzophenone is unique due to the specific combination of chlorine and propyl substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Activité Biologique

4-Chloro-4'-n-propylbenzophenone (CPB) is a synthetic compound belonging to the benzophenone family, which has garnered interest due to its potential biological activities, particularly in the fields of photochemistry and pharmacology. This article reviews the biological activity of CPB, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : CHClO

- Molecular Weight : 270.75 g/mol

- Structural Features : The compound consists of a benzophenone core with a propyl group and a chlorine atom attached to the phenyl rings.

Anticancer Properties

Recent studies have indicated that CPB exhibits significant anticancer properties. Research has demonstrated that CPB can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve:

- Cell Cycle Arrest : CPB treatment has been shown to increase the population of cells in the sub-G1 phase, indicating apoptosis initiation .

- Caspase Activation : Flow cytometric analysis revealed that CPB activates caspases, which are crucial mediators in the apoptotic pathway .

Cytotoxicity Studies

The cytotoxic effects of CPB have been quantified using the MTT assay, revealing an IC value in the low micromolar range. For example:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 6–7 |

| MCF-7 | 10–12 |

These values suggest that CPB is more cytotoxic to cancer cells compared to non-cancerous cell lines, such as HaCaT keratinocytes, where higher IC values were observed (18–20 µM) .

The biological activity of CPB is attributed to several mechanisms:

- Apoptosis Induction : CPB promotes apoptosis through the externalization of phosphatidylserine and activation of caspases, leading to programmed cell death in cancer cells .

- Reactive Oxygen Species (ROS) Generation : CPB has been implicated in ROS generation, which can lead to oxidative stress and subsequent cellular damage in cancer cells .

Study 1: Anticancer Activity in HeLa Cells

In a controlled study, HeLa cells treated with varying concentrations of CPB showed a dose-dependent increase in early apoptotic markers. The study highlighted that at concentrations as low as 5 µM, significant apoptosis was observed after 24 hours of treatment .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the metabolic stability of CPB in human liver microsomes. The half-life was determined to be approximately 9.1–20.3 minutes, indicating moderate stability and potential for bioaccumulation .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQRYGTVPTHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374064 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-63-7 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.